molecular formula C10H11FN2O2 B3365474 1-(2-Fluoro-6-nitrophenyl)pyrrolidine CAS No. 1233955-61-7

1-(2-Fluoro-6-nitrophenyl)pyrrolidine

Cat. No.: B3365474
CAS No.: 1233955-61-7
M. Wt: 210.20
InChI Key: QJQZIIGCNJGTMH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-nitrophenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 2-fluoro-6-nitrophenyl group.

Preparation Methods

The synthesis of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine typically involves the reaction of 2-fluoro-6-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Fluoro-6-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2-Fluoro-6-aminophenyl)pyrrolidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

1-(2-Fluoro-6-nitrophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Fluoro-6-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZIIGCNJGTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693166
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-61-7, 1233952-03-8
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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